molecular formula C24H27N3O4 B2530152 N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE CAS No. 1421508-64-6

N'-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE

Cat. No.: B2530152
CAS No.: 1421508-64-6
M. Wt: 421.497
InChI Key: LSBLQAZPLZNHGW-UHFFFAOYSA-N
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Description

N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is a complex organic compound that features a cyclopropyl group, a hydroxy group, a phenyl group, and a pyrrolidinone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE likely involves multiple steps, including the formation of the cyclopropyl and phenyl groups, the introduction of the hydroxy group, and the attachment of the pyrrolidinone moiety. Typical reaction conditions might include:

    Cyclopropanation: Using diazo compounds and transition metal catalysts.

    Hydroxylation: Employing oxidizing agents like osmium tetroxide or hydrogen peroxide.

    Amide Bond Formation: Utilizing coupling reagents such as EDCI or DCC.

Industrial Production Methods

Industrial production of such a compound would require optimization of reaction conditions to maximize yield and purity. This might involve:

    Continuous Flow Chemistry: For efficient and scalable synthesis.

    Purification Techniques: Such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the amide bond to an amine.

    Substitution: Nucleophilic substitution at the phenyl ring.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines, thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone, while reduction could produce an amine.

Scientific Research Applications

N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE could have several scientific research applications, including:

    Medicinal Chemistry: Potential use as a drug candidate due to its diverse functional groups.

    Biological Studies: Investigation of its effects on biological systems.

    Materials Science: Use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action for N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE would depend on its specific interactions with molecular targets. Potential pathways might include:

    Enzyme Inhibition: Binding to active sites of enzymes.

    Receptor Modulation: Interaction with cellular receptors to modulate signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N’-(2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE
  • N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]PROPANDIAMIDE

Uniqueness

N’-(2-CYCLOPROPYL-2-HYDROXY-2-PHENYLETHYL)-N-[4-METHYL-3-(2-OXOPYRROLIDIN-1-YL)PHENYL]ETHANEDIAMIDE is unique due to the presence of the cyclopropyl group, which can impart distinct steric and electronic properties, potentially leading to unique biological activities and chemical reactivity.

Properties

IUPAC Name

N-(2-cyclopropyl-2-hydroxy-2-phenylethyl)-N'-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4/c1-16-9-12-19(14-20(16)27-13-5-8-21(27)28)26-23(30)22(29)25-15-24(31,18-10-11-18)17-6-3-2-4-7-17/h2-4,6-7,9,12,14,18,31H,5,8,10-11,13,15H2,1H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBLQAZPLZNHGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC(C2CC2)(C3=CC=CC=C3)O)N4CCCC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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